FR-181074 is classified as an indole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound is synthesized from various precursors and has been investigated for its pharmacological effects in preclinical studies. The specific synthesis and characterization details can be found in various chemical databases and literature .
The synthesis of FR-181074 involves several key steps, typically focusing on the formation of the indole structure followed by the introduction of functional groups to achieve the final product.
The molecular structure of FR-181074 can be described using its chemical formula .
The canonical SMILES representation of FR-181074 is CC(C(=O)N(C1=CC=C(C=C1)Cl)C(=O)C)C
. This notation encapsulates the connectivity and stereochemistry of the molecule, essential for computational modeling and further studies.
FR-181074 participates in various chemical reactions that are significant for its synthetic utility and potential modifications.
The mechanism of action for FR-181074 primarily involves its interaction with specific biological targets, potentially modulating pathways related to pain perception and inflammation.
In vitro studies have demonstrated that FR-181074 can significantly reduce pain responses in animal models, suggesting its utility as a therapeutic agent .
FR-181074 exhibits several physical and chemical properties that are critical for its application in research and potential therapeutic use.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) have been employed to confirm the structure and purity of FR-181074 during synthesis .
FR-181074 has potential applications across various scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: